molecular formula C16H20Cl2N4O6 B12718770 [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-11-1

[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12718770
CAS No.: 134186-11-1
M. Wt: 435.3 g/mol
InChI Key: LZRNLGLVGXYENV-RTJGITDHSA-N
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Description

[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a chloropyridine moiety, a piperazine ring, and a furofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic synthesis. Key steps may include:

    Formation of the chloropyridine moiety: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the piperazine ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.

    Construction of the furofuran ring: This step may involve cyclization reactions using appropriate diols and acid catalysts.

    Coupling reactions: The final compound is formed by coupling the chloropyridine and piperazine intermediates with the furofuran ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving piperazine and furofuran structures.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
  • [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] hydrochloride

Uniqueness

The uniqueness of [(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

134186-11-1

Molecular Formula

C16H20Cl2N4O6

Molecular Weight

435.3 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C16H19ClN4O6.ClH/c17-13-2-1-10(7-18-13)16(22)20-5-3-19(4-6-20)11-8-25-15-12(27-21(23)24)9-26-14(11)15;/h1-2,7,11-12,14-15H,3-6,8-9H2;1H/t11-,12-,14+,15+;/m0./s1

InChI Key

LZRNLGLVGXYENV-RTJGITDHSA-N

Isomeric SMILES

C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CN=C(C=C4)Cl.Cl

Canonical SMILES

C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CN=C(C=C4)Cl.Cl

Origin of Product

United States

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